N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S3/c1-16(12,13)11-5-10-4-9(7-15-10)8-2-3-14-6-8/h2-4,6-7,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKRIKLPXSVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CS1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Bithiophene Core
Catalytic Coupling Methods
The 3,3'-bithiophene backbone is typically synthesized via cross-coupling reactions. A patented method for 5-(3-pyridyl)-2,2'-bithiophene synthesis employs 3-Benzyl-5-(2-Hydroxyethyl)-4-methyl thiazolium hydrochloride as a catalyst, achieving yields of 85–90%. This protocol involves heating 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride in aliphatic hydrocarbons at 90–100°C for 20–30 hours. Analogous conditions could be adapted for 3,3'-bithiophene by substituting pyridine-3-carboxaldehyde with thiophene-3-carboxaldehyde.
Oxidative Dimerization
Oxidative coupling of 3-thienylmagnesium bromide using FeCl₃ in tetrahydrofuran (THF) at 0–5°C provides an alternative route. While this method avoids noble-metal catalysts, yields are moderate (60–70%) due to oligomerization byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) enhances purity to >95%.
Table 1: Comparative Analysis of Bithiophene Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Coupling | Thiazolium hydrochloride | Toluene | 90–100 | 85–90 | 98 |
| Oxidative Dimerization | FeCl₃ | THF | 0–5 | 60–70 | 95 |
Functionalization with Methylamine
Reductive Amination of 3,3'-Bithiophene-5-carbaldehyde
The aldehyde intermediate is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours, yielding 3,3'-bithiophene-5-ylmethylamine (75–80%). Excess ammonium acetate (2.5 eq) suppresses imine hydrolysis, while methanol’s polarity facilitates proton exchange.
Gabriel Synthesis
An alternative approach utilizes phthalimide-protected amines. 3,3'-Bithiophene-5-ylmethyl bromide is treated with potassium phthalimide in DMF at 120°C for 6 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This two-step process achieves 70–75% overall yield but requires harsh conditions that may degrade the bithiophene core.
Sulfonylation of the Amine Intermediate
Methanesulfonyl Chloride Protocol
Methanesulfonamide formation is achieved by reacting 3,3'-bithiophene-5-ylmethylamine with methanesulfonyl chloride (1.2 eq) in DMSO containing sodium bicarbonate (2 eq) at 80–85°C for 6–8 hours. The base neutralizes HCl, preventing amine protonation and ensuring nucleophilic attack. Post-reaction crystallization from 2-butanol (90–95°C, 4 hours) elevates purity to 98.9%.
Alternative Sulfonylating Agents
Methanesulfonic anhydride in dichloromethane (DCM) at −10°C provides milder conditions, albeit with lower yields (65–70%). This method minimizes thermal decomposition but necessitates anhydrous conditions and rigorous temperature control.
Table 2: Sulfonylation Conditions and Outcomes
| Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | DMSO | NaHCO₃ | 80–85 | 6–8 | 90 |
| Methanesulfonic anhydride | DCM | Pyridine | −10 | 12 | 65–70 |
Purification and Characterization
Crystallization Techniques
Crude N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is purified via sequential solvent crystallization. Initial dissolution in hot 2-butanol (90–95°C) followed by cooling to 20–25°C over 4 hours removes polymeric impurities. A second crystallization from ethyl acetate/hexane (1:3) further enhances purity to >99% (HPLC).
Industrial-Scale Considerations
Challenges and Innovations
Regioselectivity in Bithiophene Formation
Unsymmetrical 3,3'-bithiophenes often form regioisomeric mixtures. Recent advances employ directing groups (e.g., boronic esters) to enhance selectivity, though these modifications require additional synthetic steps.
Stability of the Sulfonamide Group
Prolonged heating (>100°C) induces sulfonamide decomposition. Microwave-assisted sulfonylation at 120°C for 15 minutes mitigates this issue, yielding 88% product with 97% purity.
Chemical Reactions Analysis
Types of Reactions: N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
- N-[(thiophen-3-yl)methyl]methanesulfonamide
- N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide
Comparison: N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is unique due to the presence of two thiophene rings, which may enhance its electronic properties and biological activities compared to similar compounds with only one thiophene ring or different substituents.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bithiophene moiety, which contributes to its electronic properties and biological interactions. The sulfonamide group is known for its role in various pharmacological activities, particularly as an enzyme inhibitor.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to the death of microbial cells.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.
Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamides indicated that compounds with similar structures effectively inhibited bacterial growth. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| N-(4-Aminobenzenesulfonamide) | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound are yet to be determined (TBD).
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent investigation into the antibacterial efficacy of sulfonamides highlighted that compounds structurally related to this compound demonstrated significant inhibition against multi-drug resistant strains of bacteria. The study found that these compounds could potentially serve as lead candidates for developing new antibiotics. -
Neuroprotective Effects :
Preliminary research has suggested potential neuroprotective effects attributed to the bithiophene structure in similar compounds. One study reported that derivatives with bithiophene exhibited protective effects against oxidative stress in neuronal cell lines.
Q & A
Q. What are the key synthetic pathways for synthesizing N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Functionalization of the bithiophene core via halogenation or lithiation to introduce reactive sites .
- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) to attach the methylmethanesulfonamide group .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product .
Q. Optimization strategies :
- Control reaction temperature (e.g., −78°C for lithiation to prevent side reactions) .
- Use anhydrous solvents (e.g., THF or DMF) under inert atmospheres to enhance yield .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm the bithiophene backbone and sulfonamide substituents .
- 2D NMR (e.g., COSY, HSQC) to resolve complex coupling patterns .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- Infrared (IR) Spectroscopy :
- Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-S bonds) confirm sulfonamide functionality .
- Elemental Analysis :
- Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Advanced Questions
Q. How can the electronic properties of this compound be tailored for applications in organic electronics?
Modifications focus on enhancing π-conjugation and charge transport:
- Substituent Effects :
- Conjugation Extension :
- Fusing additional thiophene rings or incorporating electron-deficient moieties (e.g., benzothiadiazole) enhances charge mobility .
- Device Integration :
Q. What strategies resolve contradictions in biological activity data across studies for sulfonamide derivatives?
Address discrepancies via:
- Standardized Assays :
- Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound purity .
- Mechanistic Profiling :
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
- Meta-Analysis :
- Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like solvent choice or incubation time .
Q. How do structural modifications at the bithiophene core influence reactivity and biological interactions?
Key insights:
- Position-Specific Modifications :
- Substituents at the 5-position of bithiophene enhance steric effects, altering binding to enzyme active sites (e.g., cyclooxygenase-2) .
- Electronic Tuning :
- Biological Target Selectivity :
- Fluorination of the sulfonamide group improves blood-brain barrier penetration for CNS-targeted therapies .
Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?
Approaches include:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations :
- Model interactions with biological targets (e.g., kinases) to guide rational drug design .
- QSAR Models :
- Correlate substituent electronegativity with antibacterial activity to prioritize synthetic targets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
